molecular formula C8H16ClF2N B2933540 (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride CAS No. 1707602-10-5

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Cat. No.: B2933540
CAS No.: 1707602-10-5
M. Wt: 199.67
InChI Key: LMULQWFVIYWWAC-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClF2N. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanamine group attached to the ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Scientific Research Applications

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reductive Amination: The 4,4-difluorocyclohexanone undergoes reductive amination with methylamine to form (4,4-Difluoro-1-methylcyclohexyl)methanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoro-1-methylcyclohexyl)methanamine
  • 1-(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Uniqueness

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4,4-difluoro-1-methylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-7(6-11)2-4-8(9,10)5-3-7;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMULQWFVIYWWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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